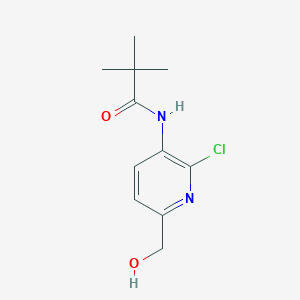

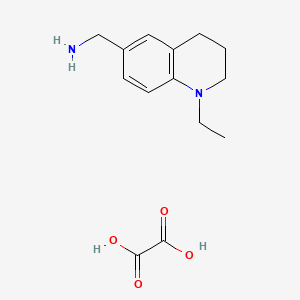

![molecular formula C10H14N6O B1440540 8-(4-氨基哌啶-1-基)[1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮 CAS No. 1325305-68-7](/img/structure/B1440540.png)

8-(4-氨基哌啶-1-基)[1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮

描述

The compound “8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . It has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), which can selectively kill homologous recombination (HR) deficient cancer cells .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed. The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, followed by heating and the addition of methanesulfonic acid . The final product is obtained after several more steps, including filtration, washing, and drying .科学研究应用

Cancer Treatment: c-Met Kinase Inhibition

This compound has been identified as a potential inhibitor of the c-Met kinase, which plays a significant role in cancer cell growth and survival. Derivatives of this compound have shown promising results against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values indicating potent anti-tumor activity .

Diabetes Management: Sitagliptin Drug Contamination Study

In the pharmaceutical industry, this compound has been studied in the context of Sitagliptin drug products. A specific focus has been on the contamination pathway of N-nitroso-triazolopyrazine, a genotoxic derivative, and its precursor triazolopyrazine. Analytical methods have been developed to monitor and control this contamination, which is crucial for the safety of diabetic medications .

PARP1 Inhibition: Overcoming Acquired Resistance in Cancer

The compound has been explored as a PARP1 inhibitor, which is significant in the treatment of HR-deficient cancers. Newly discovered inhibitors based on this compound could potentially overcome acquired resistance to PARP1 inhibitors, offering a new avenue for cancer therapy .

Chemical Synthesis: Building Blocks for Medicinal Chemistry

In the field of chemical synthesis, this compound serves as a building block for creating focused small molecule libraries. These libraries are essential for the discovery of new drugs and understanding the structure-activity relationship in medicinal chemistry .

Materials Science: Luminescent Properties and Semiconductor Applications

Derivatives of this compound have been synthesized with luminescent properties, which could be applied in materials science, particularly in the development of new light-emitting materials. Additionally, some derivatives exhibit semiconductor properties, which could be harnessed in electronic devices .

Biochemical Research: Kinase Inhibition Studies

Biochemically, the compound’s derivatives have been used to study kinase inhibition, which is a critical area of research for understanding cellular signaling pathways and developing targeted therapies for various diseases .

未来方向

The compound “8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives hold promise for the development of new treatments for HR deficient cancers . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.

属性

IUPAC Name |

8-(4-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c11-7-1-4-15(5-2-7)8-9-13-14-10(17)16(9)6-3-12-8/h3,6-7H,1-2,4-5,11H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVXEULBUBQROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN3C2=NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)

![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)

![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)

![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)